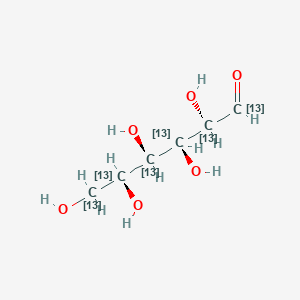
D-Galactose-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Galactose-13C6: is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose . The molecular formula of this compound is 13C6H12O6, and it has a molecular weight of 186.11 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-13C6 involves the incorporation of carbon-13 into the D-Galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of D-Galactose . The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as fermentation processes using microorganisms that can incorporate carbon-13 into the galactose molecule. These methods are optimized for large-scale production to meet the demand for research and industrial applications .
化学反应分析
Types of Reactions: D-Galactose-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid-13C6.
Reduction: It can be reduced to form D-Galactitol-13C6.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products:
Oxidation: D-Galactonic acid-13C6
Reduction: D-Galactitol-13C6
Substitution: Various substituted derivatives of this compound.
科学研究应用
Chemistry: D-Galactose-13C6 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also used in the synthesis of labeled compounds for research purposes .
Biology: In biological research, this compound is used to study the role of galactose in cellular processes and its metabolism in different organisms. It helps in understanding the dynamics of galactose utilization and its impact on cellular functions .
Medicine: this compound is used in medical research to study galactosemia, a genetic disorder affecting galactose metabolism. It is also used in diagnostic tests to evaluate liver function and assess liver diseases .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the quantification of galactose in various samples .
作用机制
D-Galactose-13C6 exerts its effects by participating in metabolic pathways similar to those of natural D-Galactose. It is metabolized by enzymes such as galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of this compound into intermediates that enter glycolysis and other metabolic pathways . The incorporation of carbon-13 allows for the tracking and quantification of these metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
相似化合物的比较
D-Glucose-13C6: A stable isotope-labeled glucose molecule where all six carbon atoms are replaced with carbon-13.
D-Fructose-13C6: A stable isotope-labeled fructose molecule with carbon-13.
D-Mannose-13C6: A stable isotope-labeled mannose molecule with carbon-13.
Uniqueness: D-Galactose-13C6 is unique due to its specific role in studying galactose metabolism and its applications in diagnosing and understanding galactose-related disorders. Its use as a tracer in metabolic studies provides valuable insights into the dynamics of carbohydrate metabolism, which is not as extensively studied with other similar compounds .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
186.11 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
GZCGUPFRVQAUEE-CPRVWCQRSA-N |
手性 SMILES |
[13CH2]([13C@H]([13C@@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
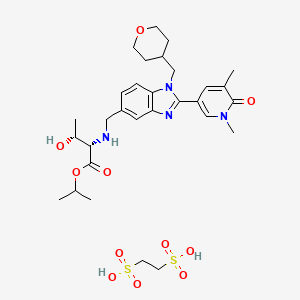
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
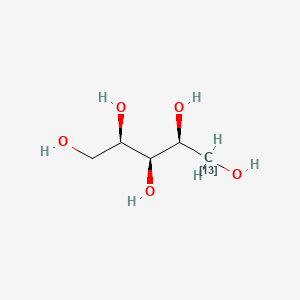
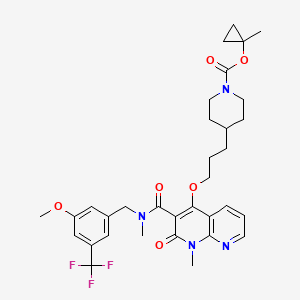
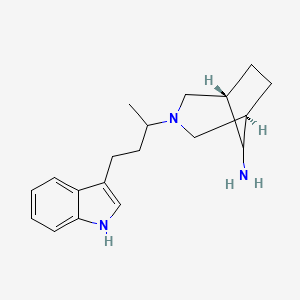
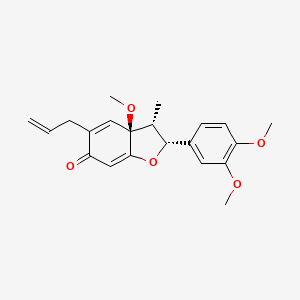
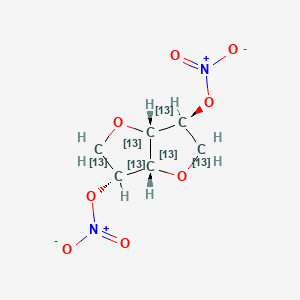
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
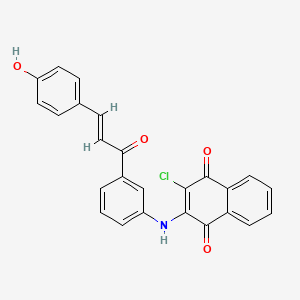

![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
